5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used for this purpose .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactivity of the compound and the mechanisms of its reactions .Physical and Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Research on heterocyclic compounds, including pyrazolo[4,3-c]pyridin-3(5H)-ones and related derivatives, has shown significant interest in their synthesis due to their potential pharmacological activities. For instance, studies have detailed the synthesis of heterocyclic compounds through various methods, highlighting the versatility and reactivity of these frameworks. Such synthetic strategies enable the exploration of chemical space for potential therapeutic agents (Ju Xiu-lian, 2008; S. Tu et al., 2007).
Biological Evaluation and Potential Therapeutic Applications
Compounds with pyrazolopyridin motifs have been explored for their anticancer and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in treating cancer and inflammatory diseases (A. Rahmouni et al., 2016). Additionally, antimicrobial activities of novel pyrazolo and pyrazolopyrimidine derivatives have been investigated, providing insights into the potential use of these compounds in combating bacterial infections (Amal Al‐Azmi, H. Mahmoud, 2020).
Molecular Docking and Screening
The exploration of pyrazolopyridin derivatives extends into computational studies, where molecular docking and in vitro screening have been applied to identify potential targets for drug development. These approaches help to predict the binding affinity and interaction patterns of these compounds with biological targets, facilitating the discovery of new therapeutic agents (E. M. Flefel et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-28-18-22(24-23(19-28)26(33)31(27-24)21-10-6-3-7-11-21)25(32)30-16-14-29(15-17-30)13-12-20-8-4-2-5-9-20/h2-11,18-19H,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACPUFPNMKCLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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